molecular formula C13H16N2O B5203898 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 305347-63-1

3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B5203898
CAS No.: 305347-63-1
M. Wt: 216.28 g/mol
InChI Key: RKHDEHPPKVOXRV-UHFFFAOYSA-N
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Description

3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol is a chemical compound that features a benzimidazole ring substituted with an allyl group and a propanol chain. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Propanol Chain Addition: The propanol chain can be introduced via a Grignard reaction or other alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol chain can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions to modify its electronic properties.

    Substitution: The allyl group can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propanal.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing drugs with antibacterial, antifungal, and anticancer properties.

    Biological Studies: Investigated for its potential to interact with various biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: The parent compound without the allyl and propanol substitutions.

    2-allyl-1H-benzo[d]imidazole: Similar structure but lacks the propanol chain.

    3-(1H-benzo[d]imidazol-2-yl)propan-1-ol: Lacks the allyl group.

Uniqueness

3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to the presence of both the allyl group and the propanol chain, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(1-prop-2-enylbenzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-9-15-12-7-4-3-6-11(12)14-13(15)8-5-10-16/h2-4,6-7,16H,1,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHDEHPPKVOXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254802
Record name 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305347-63-1
Record name 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305347-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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